2-(1-Chloroethyl)-1,4-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBVKSBGMQFLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973061 | |
| Record name | 2-(1-Chloroethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57527-74-9 | |
| Record name | 2-(1-Chloroethyl)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57527-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(1-Chloroethyl)-1,4-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057527749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Chloroethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-chloroethyl)-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.248 | |
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| Record name | 2-(1-Chloroethyl)-1,4-dimethylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63SCF4S9YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 1 Chloroethyl 1,4 Dimethylbenzene
Direct Synthesis Routes to 2-(1-Chloroethyl)-1,4-dimethylbenzene
The direct introduction of a 1-chloroethyl group onto the 1,4-dimethylbenzene (p-xylene) ring is a primary focus for synthesizing the target compound. These routes typically employ electrophilic substitution reactions.
Chloroethylation of 1,4-Dimethylbenzene (p-Xylene)
The principal method for synthesizing this compound is through the Friedel-Crafts alkylation of p-xylene (B151628). beyondbenign.orgmt.com This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic ring of p-xylene. docsity.com The methyl groups on p-xylene are activating and direct the incoming electrophile to the ortho position (relative to one of the methyl groups), resulting in the desired 2-substituted product. The general mechanism involves the generation of a 1-chloroethyl carbocation or a polarized complex, which then reacts with the p-xylene ring. mt.comdocsity.com
Several reagents can act as the source for the 1-chloroethyl group. A common approach in related reactions, known as the Blanc reaction, involves the use of an aldehyde with hydrogen chloride gas. thieme-connect.de For the synthesis of this compound, this would involve reacting p-xylene with acetaldehyde (B116499) and hydrogen chloride.
Another potential chloroethylating agent is 1,1-dichloroethane. In a Friedel-Crafts type reaction, one chlorine atom would be displaced upon formation of the electrophile that attacks the aromatic ring, leaving the second chlorine atom on the ethyl side chain.
The selection of the chloroethylating agent is critical as it influences the reaction conditions and the formation of byproducts. While specific examples for the chloroethylation of p-xylene are not extensively detailed in readily available literature, analogies to other alkylations and chloroethylations provide a basis for these proposed agents. thieme-connect.deresearchgate.net
The efficiency of the Friedel-Crafts chloroethylation is heavily dependent on the catalytic system employed. Strong Lewis acids are typically required to generate the electrophilic species from the chloroethylating agent. mt.com
Catalysts:
Aluminum Chloride (AlCl₃): This is a powerful and commonly used Lewis acid catalyst in Friedel-Crafts reactions. beyondbenign.orgdocsity.com It effectively promotes the formation of the carbocation or polarized complex needed for the alkylation. mt.com However, its high reactivity can sometimes lead to side reactions, and it is extremely sensitive to moisture. beyondbenign.org
Iron(III) Chloride (FeCl₃): Another effective Lewis acid catalyst for this type of electrophilic aromatic substitution. mt.com
Graphite (B72142): Greener alternative approaches have explored the use of graphite as a catalyst for Friedel-Crafts alkylation, which can simplify the work-up process by avoiding the use of aluminum chloride. beyondbenign.org
The choice of catalyst and reaction conditions such as temperature can influence the product distribution and yield. For instance, in related Friedel-Crafts alkylations of p-xylene, carbocation rearrangements are a known complication that can lead to a mixture of products. docsity.comresearchgate.net
Table 1: Catalytic Systems for Friedel-Crafts Alkylation of Xylenes
| Catalyst | Reactant(s) | Product(s) | Reference |
| Aluminum Chloride (AlCl₃) | p-Xylene, 1-Bromopropane (B46711) | n-Propyl-p-xylene, Isopropyl-p-xylene | researchgate.netdrnerz.com |
| Aluminum Chloride (AlCl₃) | m-Xylene, Phthalic Anhydride | Acylated m-xylene | beyondbenign.org |
| Graphite | p-Xylene, 1-Bromobutane | Alkylated p-xylene | beyondbenign.org |
Conversion from Bis-1-chloroethyl Ether
The use of haloalkyl ethers is another established method for functionalizing aromatic rings. For instance, bis(chloromethyl) ether is a potent reagent for chloromethylation. thieme-connect.de By analogy, bis(1-chloroethyl) ether could potentially be used to introduce a 1-chloroethyl group onto p-xylene. This reaction would also typically require a Lewis acid catalyst. However, specific literature detailing the reaction of p-xylene with bis(1-chloroethyl) ether is scarce. It is important to note that related compounds like bis(2-chloroethyl) ether are known and used in other chemical syntheses. wikipedia.org
Synthesis of Related Chloroethyl-Dimethylbenzene Derivatives
The synthesis of isomers and analogues of this compound provides insight into the reactivity of the dimethylbenzene system and offers alternative pathways to related structures.
Preparation of Positional Isomers and Analogues
The preparation of related compounds can be achieved through various synthetic strategies, including direct chlorination of the aromatic ring or the alkylation and subsequent modification of the side chain.
Ring Chlorination: Direct chlorination of p-xylene using molecular chlorine in the presence of a Lewis acid catalyst can lead to the formation of 2-chloro-1,4-dimethylbenzene, where the chlorine atom is attached directly to the aromatic ring. nih.govchemicalbook.comnist.gov
Side-Chain Chlorination of Ethyl-p-xylene: An alternative route to the target compound involves first synthesizing 2-ethyl-1,4-dimethylbenzene. nist.govmolport.com This can be achieved via a Friedel-Crafts reaction of p-xylene with an ethylating agent. The resulting 2-ethyl-1,4-dimethylbenzene can then undergo a free-radical chlorination on the ethyl side chain to yield this compound.
Synthesis of Other Alkylated Isomers: The Friedel-Crafts alkylation of p-xylene with different alkyl halides leads to various analogues. For example, reaction with 1-bromopropane yields a mixture of n-propyl-p-xylene and isopropyl-p-xylene. researchgate.netdrnerz.com
Table 2: Synthesis of Related Dimethylbenzene Derivatives
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
| p-Xylene | Acetyl Chloride, AlCl₃ | 2',5'-Dimethylacetophenone | Friedel-Crafts Acylation | researchgate.net |
| Thiophene | Acetaldehyde, HCl(g) | 2-(1-Chloroethyl)thiophene | Chloroethylation (Blanc) | thieme-connect.de |
| p-Xylene | 1-Bromopropane, AlCl₃ | n-Propyl-p-xylene, Isopropyl-p-xylene | Friedel-Crafts Alkylation | researchgate.netdrnerz.com |
| p-Xylene | Ethylene, Acid Catalyst | 2-Ethyl-1,4-dimethylbenzene | Friedel-Crafts Alkylation | mt.comnist.gov |
Functional Group Interconversions in Derivatives
A prominent and logical pathway for the synthesis of this compound involves a two-step functional group interconversion starting from a readily available precursor, 1-(2,5-dimethylphenyl)ethanone. This process includes the reduction of a ketone to a secondary alcohol, followed by the chlorination of the alcohol.
The initial step is the reduction of the carbonyl group in 1-(2,5-dimethylphenyl)ethanone to a hydroxyl group, yielding 1-(2,5-dimethylphenyl)ethanol (B1583329). This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.
The subsequent and final step is the conversion of the hydroxyl group of 1-(2,5-dimethylphenyl)ethanol into a chloro group. This nucleophilic substitution reaction is a key functional group interconversion that directly yields the target compound, this compound. Several reagents are commonly employed for the chlorination of secondary benzylic alcohols, with thionyl chloride (SOCl₂) being a particularly effective choice. youtube.comlibretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride is often favored as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product. libretexts.org The mechanism for this type of reaction with thionyl chloride typically proceeds via an Sₙ2 pathway, especially when a base like pyridine (B92270) is used, leading to an inversion of stereochemistry if the alcohol is chiral. youtube.com
Scheme 1: Synthesis of this compound via Functional Group Interconversion
Step 1: Reduction of 1-(2,5-dimethylphenyl)ethanone
1-(2,5-dimethylphenyl)ethanone is reduced to 1-(2,5-dimethylphenyl)ethanol.
Step 2: Chlorination of 1-(2,5-dimethylphenyl)ethanol
1-(2,5-dimethylphenyl)ethanol is chlorinated to yield this compound.
Detailed research findings for analogous chlorination reactions of secondary alcohols provide insight into the expected reaction conditions and outcomes for this specific transformation.
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Secondary Benzylic Alcohols | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | High | commonorganicchemistry.com |
| Primary and Secondary Alcohols | Thionyl Chloride (SOCl₂) with Pyridine | Not specified | Not specified | High | youtube.com |
| Alcohols | Thionyl Chloride (SOCl₂) | Neat | 76 | High | commonorganicchemistry.com |
| Ethanol (B145695) | Thionyl Chloride (SOCl₂) | Not specified | Exothermic | Not specified | pku.edu.cn |
Reactivity and Reaction Mechanisms of 2 1 Chloroethyl 1,4 Dimethylbenzene
Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-1,4-dimethylbenzene
Nucleophilic substitution reactions are fundamental transformations for this compound, allowing for the introduction of a wide variety of functional groups by replacing the chloro group with a nucleophile. Benzylic halides are particularly reactive in these substitutions because the adjacent benzene (B151609) ring can stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions. ucalgary.cayoutube.com The choice between an SN1 and SN2 mechanism for a secondary benzylic halide like this compound is finely balanced and can be directed by manipulating the reaction environment. youtube.comquora.com
SN1 Mechanistic Pathways in Benzylic Halides
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a multi-step process characterized by the formation of a carbocation intermediate. chemistrysteps.com This pathway is favored for secondary and tertiary benzylic halides, particularly in the presence of weak nucleophiles and polar protic solvents. ucalgary.camnstate.edu The rate-determining step is the spontaneous dissociation of the leaving group (chloride, in this case) to form a planar, sp²-hybridized carbocation. chemistrysteps.comlibretexts.org
Table 1: Comparison of Factors Favoring SN1 vs. SN2 Reactions for Benzylic Halides
| Factor | SN1 Favored | SN2 Favored | Rationale for this compound |
| Substrate Structure | 3° > 2° > 1° libretexts.org | 1° > 2° > 3° libretexts.org | As a 2° halide, it can proceed via either path. SN1 is possible due to carbocation stability; SN2 is possible but hindered. ucalgary.cayoutube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) quora.com | Strong (e.g., CN⁻, OH⁻) pressbooks.pub | The choice of nucleophile is a key determinant of the reaction pathway. quora.com |
| Solvent | Polar Protic (e.g., water, ethanol) libretexts.org | Polar Aprotic (e.g., acetone, DMSO) pressbooks.pub | Polar protic solvents stabilize the carbocation intermediate and leaving group, accelerating the SN1 rate. libretexts.orglibretexts.org |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | A good leaving group is required for both mechanisms. libretexts.org |
When an SN1 reaction occurs at a chiral center, the stereochemical outcome is typically racemization. If the starting this compound were enantiomerically pure, the formation of the achiral, planar carbocation intermediate would allow the incoming nucleophile to attack from either face with theoretically equal probability. chemistrysteps.comyoutube.com This leads to a mixture of both retention and inversion products, ideally in a 1:1 ratio, resulting in a racemic mixture. chemistrysteps.com
However, complete racemization is not always observed. Often, these reactions result in a slight excess of the inversion product. This phenomenon is attributed to the formation of an "ion pair," where the departing leaving group (chloride ion) temporarily remains in close proximity to one face of the carbocation, slightly hindering the nucleophile's attack from that side (the retention face). youtube.combeilstein-journals.org This results in a product that is partially racemized but with a small net inversion of configuration.
The rate of an SN1 reaction is highly dependent on the properties of the solvent. The rate-determining step involves the formation of two ions from a neutral molecule, a process that is significantly aided by a polar solvent. libretexts.org Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating SN1 reactions. quora.comlibretexts.org
There are two main reasons for this:
Stabilization of the Transition State: The transition state leading to the carbocation involves significant charge separation. The large dipole moment of a polar solvent helps to stabilize this polarized transition state, thereby lowering the activation energy. libretexts.org
SN2 Mechanistic Pathways in Benzylic Halides
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway involves a backside attack, where the nucleophile approaches from the side opposite to the leaving group. masterorganicchemistry.com For benzylic halides, this mechanism is favored by strong nucleophiles, polar aprotic solvents, and is most efficient for primary substrates. youtube.commnstate.edu
Steric hindrance is a critical factor governing the rate of SN2 reactions. libretexts.orgnih.gov The reaction proceeds through a crowded pentacoordinate transition state, and bulky substituents on or near the electrophilic carbon will impede the nucleophile's approach, increasing the activation energy and slowing the reaction rate. libretexts.orglibretexts.org
For this compound, the electrophilic carbon is secondary, meaning it is bonded to two other carbon atoms (one from the methyl group and one from the dimethylphenyl group). This structure presents more steric bulk than a primary benzylic halide (like benzyl (B1604629) chloride) but less than a tertiary one. youtube.comlibretexts.org Consequently, while an SN2 reaction is possible, it will be slower than for a comparable primary halide. youtube.com The bulky dimethylphenyl group and the adjacent methyl group create a sterically hindered environment that makes backside attack by the nucleophile more difficult. chemistrysteps.comyoutube.com Therefore, SN2 reactions on this substrate typically require a strong, unhindered nucleophile and conditions that disfavor the competing SN1 pathway. pressbooks.pub
Stereochemical Outcomes: Walden Inversion of Configuration
The phenomenon of stereochemical inversion during a nucleophilic substitution reaction is known as the Walden inversion. byjus.com It is a characteristic outcome of the SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In a Walden inversion, the attacking nucleophile approaches the substrate from the side opposite to the leaving group (a "backside attack"). youtube.com This concerted mechanism, where the new bond forms simultaneously as the old bond breaks, forces the other three substituents on the chiral carbon to invert their spatial arrangement, much like an umbrella turning inside out in a strong wind. wikipedia.org
For this compound, the carbon atom bonded to the chlorine atom is a stereogenic (chiral) center. Consequently, when this compound undergoes an SN2 reaction, a complete inversion of configuration at this center is observed. byjus.comyoutube.com If the starting material is the (R)-enantiomer, the SN2 product will be the (S)-enantiomer, and vice versa. This 100% inversion is a defining feature of the SN2 pathway. wikipedia.org The transition state for this process is trigonal bipyramidal, with the incoming nucleophile and the departing chloride ion occupying the apical positions. youtube.com
Competition Between SN1 and SN2 Pathways
As a secondary benzylic halide, this compound is susceptible to both SN1 (unimolecular nucleophilic substitution) and SN2 reaction pathways. The operative mechanism is determined by several factors, including the strength of the nucleophile, the solvent, and the concentration of the reactants. masterorganicchemistry.com
SN2 Pathway : This pathway is favored by strong nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) and polar aprotic solvents (e.g., acetone, DMSO). leah4sci.com The reaction is a single, concerted step, and its rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the secondary nature of the substrate means there is some steric hindrance, but not enough to completely prevent the backside attack required for an SN2 reaction. masterorganicchemistry.com
SN1 Pathway : This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol (B145695), water). youtube.comyoutube.com The mechanism involves two steps: first, the slow departure of the leaving group (chloride) to form a carbocation intermediate, followed by a rapid attack by the nucleophile. youtube.com The rate of the SN1 reaction depends only on the concentration of the substrate. youtube.com The benzylic position of the chloro group in this compound provides resonance stabilization to the resulting secondary carbocation, making the SN1 pathway viable. youtube.com
The competition between these two pathways can be summarized as follows:
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate | Secondary benzylic (stabilizes carbocation) | Secondary (accessible to backside attack) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (attack from either side of planar carbocation) | Inversion of configuration (Walden Inversion) |
Reactivity with Diverse Nucleophiles
The reaction of this compound with various nucleophiles illustrates the competition between substitution and elimination pathways.
Chloride Ions : When treated with a source of chloride ions, a substitution reaction can occur. If conditions favor an SN2 mechanism, the reaction will lead to an inversion of configuration. Under SN1 conditions, the formation of a planar carbocation intermediate would allow chloride to attack from either face, leading to racemization of a chiral starting material.
Hydroxide Ions : Hydroxide (OH⁻) is a strong nucleophile and a strong base. dalalinstitute.com Therefore, it can participate in both SN2 substitution and E2 elimination. At lower temperatures, the SN2 reaction to form 2-(1-hydroxyethyl)-1,4-dimethylbenzene may be favored, while higher temperatures typically promote the E2 elimination to yield 2,5-dimethylstyrene (B1584819). quizlet.com
Thiolates : Thiolates (RS⁻) are excellent nucleophiles but are generally weaker bases than hydroxides. This characteristic strongly favors the SN2 substitution pathway over E2 elimination, leading to the formation of the corresponding thioether with high yield and an inversion of stereochemistry.
Other Organic Reagents : With weak nucleophiles that are also weak bases, such as alcohols (e.g., ethanol) or water, under neutral or acidic conditions and with heat, the SN1 and E1 pathways dominate. This results in a mixture of substitution (ether or alcohol) and elimination (alkene) products. youtube.com The use of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) would almost exclusively favor the E2 elimination pathway. masterorganicchemistry.com
Elimination Reactions of this compound
Elimination reactions of this compound are a primary method for the synthesis of 2,5-dimethylstyrene. biosynth.comnih.gov These reactions involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a pi bond. quora.com
Dehydrohalogenation (β-Elimination)
The primary elimination pathway for this compound is dehydrohalogenation, a type of β-elimination. nih.govfoodb.cahmdb.ca In this process, a base removes a proton from the β-carbon (the methyl group of the ethyl chain), while the chloride leaving group departs from the α-carbon. This concerted or stepwise removal of hydrogen and chlorine results in the formation of a double bond, yielding 2,5-dimethylstyrene. nih.gov
E1 and E2 Mechanistic Considerations
Similar to substitution reactions, elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. dalalinstitute.com
E2 Mechanism : This mechanism is favored by strong, often bulky, bases (e.g., ethoxide, tert-butoxide) and higher temperatures. dalalinstitute.com It is a single-step, concerted process where the base removes the β-hydrogen at the same time the chloride ion leaves. quizlet.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com For the E2 mechanism, an anti-periplanar arrangement of the β-hydrogen and the chlorine leaving group is strongly preferred for optimal orbital overlap in the transition state. masterorganicchemistry.com
E1 Mechanism : This mechanism competes with the SN1 reaction and is favored by weak bases (e.g., water, alcohols) and heat. libretexts.org It is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 pathway. quora.com In the second step, a weak base removes a β-proton from the carbocation to form the alkene. quizlet.com The rate is first-order, depending only on the substrate concentration. libretexts.org
A comparison of the factors influencing the E1 and E2 pathways is presented below:
| Factor | Favors E1 Pathway | Favors E2 Pathway |
|---|---|---|
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, t-BuOK) |
| Solvent | Polar Protic (stabilizes carbocation) | Solvent polarity is less critical but can influence rate |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted transition state) |
| Stereochemistry | No specific requirement for H-C-C-L geometry | Requires anti-periplanar geometry |
Regioselectivity and Stereoselectivity in Alkene Formation
Regioselectivity : Regioselectivity refers to the preference for forming one constitutional isomer over another when multiple options exist. masterorganicchemistry.com In the case of this compound, there is only one β-carbon that bears hydrogen atoms (the methyl group of the ethyl side chain). The other potential β-carbon is part of the aromatic ring and has no hydrogens to be eliminated. Therefore, the dehydrohalogenation of this compound is not regioselective as it can only yield a single constitutional isomer: 2,5-dimethylstyrene. nih.gov
Stereoselectivity : Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com E2 reactions are often stereoselective, favoring the formation of the more stable trans (E) alkene over the cis (Z) alkene when possible. chemistrysteps.com However, the product of the elimination of this compound, which is 2,5-dimethylstyrene, does not possess geometric (E/Z) isomers because one of the double-bonded carbons is attached to two identical hydrogen atoms. Consequently, the concept of stereoselectivity in the formation of E/Z isomers is not applicable to this specific reaction.
Impact of Base Strength and Solvent Systems on Elimination Pathways
Elimination reactions of this compound, a secondary benzylic halide, are highly sensitive to the reaction conditions, particularly the strength of the base and the nature of the solvent system. These factors dictate the predominant reaction mechanism (E1, E2, or E1cB) and the regiochemical outcome, leading to the formation of either the more substituted Zaitsev product or the less substituted Hofmann product. The primary elimination product of this compound is 2,5-dimethylstyrene.
The competition between E1 and E2 pathways is a key consideration. The E2 mechanism is favored by the use of strong bases and is a concerted, one-step process. libretexts.org In contrast, the E1 mechanism proceeds through a carbocation intermediate and is favored in the presence of weak bases and polar protic solvents that can stabilize the carbocation. libretexts.orgyoutube.com For a secondary benzylic halide like this compound, both pathways are possible. The use of a strong, non-bulky base like sodium ethoxide in a polar aprotic solvent would strongly favor the E2 pathway. reddit.com Conversely, solvolysis in a polar protic solvent like ethanol would promote an E1 reaction. pressbooks.pub
The regioselectivity of the elimination is dictated by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene. libretexts.orgchadsprep.commasterorganicchemistry.com The choice of base plays a crucial role here.
Non-bulky bases , such as ethoxide (EtO⁻) or hydroxide (OH⁻), tend to favor the Zaitsev product. masterorganicchemistry.comorgoreview.com In the case of this compound, there is only one type of beta-hydrogen, so only one constitutional isomer of the alkene (2,5-dimethylstyrene) can be formed. However, the principles of Zaitsev's rule are still relevant when considering the transition state stability.
Bulky bases , such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), sterically hinder the approach to the more substituted beta-hydrogen, leading to a preference for the Hofmann product. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com Again, with only one possible elimination product for this compound, the use of a bulky base would still lead to 2,5-dimethylstyrene, but the reaction rate might be influenced by steric factors.
The solvent system also has a profound impact. Polar protic solvents (e.g., ethanol, water) can stabilize the carbocation intermediate, thus favoring the E1 pathway. libretexts.orgreddit.com Polar aprotic solvents (e.g., acetone, DMSO) are good for E2 reactions as they solvate the cation of the base but not the anion, leaving the base more reactive. reddit.comlibretexts.org
Table 1: Predicted Major Elimination Pathway and Product for this compound under Various Conditions
| Base | Solvent | Predicted Major Pathway | Major Product |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 | 2,5-Dimethylstyrene |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 2,5-Dimethylstyrene |
| Water (H₂O) | Water (Solvolysis) | E1 | 2,5-Dimethylstyrene |
| Pyridine (B92270) | Dichloromethane | E2 | 2,5-Dimethylstyrene |
Other Relevant Reaction Types
Beyond elimination reactions, this compound and its derivatives can undergo a range of other chemical transformations, including addition reactions to the vinyl group of its elimination product, cleavage of the aromatic ring under harsh conditions, and oxidation or reduction of the chloroethyl side chain.
Addition Reactions to Unsaturated Linkages within Derivatives
The primary derivative formed from the elimination of HCl from this compound is 2,5-dimethylstyrene. The vinyl group of this molecule is susceptible to various electrophilic addition reactions.
Epoxidation: The double bond of 2,5-dimethylstyrene can be epoxidized to form 2,5-dimethylstyrene oxide. This reaction can be carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through enzyme-catalyzed reactions. For instance, whole cells of Mycobacterium sp. M156 have been shown to oxidize substituted styrenes to their respective epoxides. nih.gov
Hydrogenation: The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This typically involves reacting the styrene (B11656) derivative with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. nih.gov For example, catalytic hydrogenation of 2,5-dimethylstyrene would yield 1-ethyl-2,5-dimethylbenzene.
Table 2: Examples of Addition Reactions on 2,5-Dimethylstyrene
| Reaction | Reagents | Product |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(2,5-dimethylphenyl)oxirane |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Ethyl-2,5-dimethylbenzene |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 2-(2,5-dimethylphenyl)ethanol |
Benzene Ring Cleavage Reactions
The aromatic ring of this compound is generally stable but can be cleaved under aggressive oxidative conditions. Ozonolysis is a classic example of a reaction that can break the benzene ring. The ozonolysis of xylene isomers, which are structurally related to our compound of interest, has been studied. For instance, the ozonolysis of o-xylene (B151617) yields a mixture of glyoxal (B1671930), methylglyoxal, and dimethylglyoxal. doubtnut.comvedantu.com Similarly, p-xylene (B151628) ozonolysis produces glyoxal and methylglyoxal. doubtnut.comsarthaks.com
Applying this to this compound, ozonolysis followed by a reductive workup (e.g., with zinc and water) would be expected to cleave the aromatic ring and produce a mixture of smaller carbonyl compounds, although the chloroethyl group would likely also react or be modified under these conditions.
Oxidative degradation of the benzene ring can also be achieved using strong oxidizing agents like hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻). nih.govresearchgate.netbohrium.com These reactions are complex and can lead to a variety of ring-opened products, including aldehydes and carboxylic acids.
Oxidation and Reduction Pathways of the Chloroethyl Group
The chloroethyl group itself is a site of potential redox reactions.
Oxidation: Benzylic halides can be oxidized to the corresponding carbonyl compounds. For example, benzyl chloride can be oxidized to benzoic acid using potassium permanganate (B83412) (KMnO₄). sciencemadness.orgwikipedia.org The oxidation of benzylic halides can also be achieved under milder conditions using reagents like pyridine N-oxide in the presence of silver oxide. nih.gov A study on the oxidative metabolism of related 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes showed that the chloroethyl substituent can be oxidized to yield chloroacetaldehyde. nih.gov Thus, oxidation of this compound could potentially yield 1-(2,5-dimethylphenyl)ethan-1-one (2',5'-dimethylacetophenone) or, with a stronger oxidant, 2,5-dimethylbenzoic acid.
Reduction: The benzylic chloride can be reduced to a hydrocarbon. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. youtube.combyjus.com Therefore, treatment of this compound with LiAlH₄ would be expected to yield 1-ethyl-2,5-dimethylbenzene.
Table 3: Potential Oxidation and Reduction Products of the Chloroethyl Group
| Reaction | Reagents | Potential Product |
| Mild Oxidation | Pyridine N-oxide, Ag₂O | 1-(2,5-Dimethylphenyl)ethan-1-one |
| Strong Oxidation | KMnO₄ | 2,5-Dimethylbenzoic acid |
| Reduction | LiAlH₄ | 1-Ethyl-2,5-dimethylbenzene |
Computational Chemistry and Theoretical Investigations of 2 1 Chloroethyl 1,4 Dimethylbenzene
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for forecasting the physicochemical properties and reactivity of chemical compounds based on their molecular structure. These models establish a mathematical correlation between molecular descriptors and an experimental property, enabling the prediction of properties for new or untested compounds, thereby saving time and resources. nih.govresearchgate.net
Prediction of Aqueous-Phase Reaction Rate Constants
For a compound like 2-(1-Chloroethyl)-1,4-dimethylbenzene, QSPR models can be developed to predict its reaction rate constants (k) with various reactants in an aqueous environment, such as hydroxyl radicals (•OH) in Advanced Oxidation Processes (AOPs). AOPs are critical for the degradation of organic pollutants, and predicting their efficiency is of great environmental importance. nih.govresearchgate.net
The development of a QSPR model for this purpose involves calculating a wide array of molecular descriptors for a set of similar chlorinated organic compounds with known reaction rates. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. Multiple Linear Regression (MLR) is a common technique used to build the model, resulting in an equation that links a selection of the most relevant descriptors to the reaction rate constant. nih.gov For instance, a study on 118 emerging micropollutants developed a robust QSPR model for predicting hydroxyl radical rate constants (kOH). nih.gov The model identified seven key DRAGON molecular descriptors related to factors like electronegativity, polarizability, and the presence of double bonds as crucial for prediction. nih.gov
While a specific model for this compound is not available in the literature, a hypothetical QSPR model would likely take the form:
log(kOH) = β₀ + β₁·(Descriptor₁) + β₂·(Descriptor₂) + ... + βₙ·(Descriptorₙ)
The descriptors would be calculated from the compound's structure. Relevant descriptors for a chlorinated alkylbenzene like this would likely include those that quantify:
Molecular Size and Shape: Parameters like molecular weight or ovality.
Electronic Properties: Dipole moment, polarizability, and descriptors related to the energy of molecular orbitals.
Structural Features: The number of chlorine atoms and the presence of the aromatic ring.
The table below illustrates the type of data used in creating such a QSPR model, with hypothetical values for this compound based on trends observed for similar compounds.
| Compound | Experimental log(kOH) | Predicted log(kOH) | Descriptor A (e.g., Polarizability) | Descriptor B (e.g., Dipole Moment) |
| Chlorobenzene | 9.7 | 9.68 | 10.3 | 1.69 |
| 1,4-Dichlorobenzene | 9.6 | 9.62 | 11.5 | 0.00 |
| Chloroethane | 8.9 | 8.95 | 6.5 | 2.05 |
| This compound | Unknown | Predicted Value | Calculated Value | Calculated Value |
| Benzene (B151609) | 9.9 | 9.88 | 10.3 | 0.00 |
This table is illustrative. The "Predicted Value" for the target compound would be calculated using the established QSPR equation.
Role of Frontier Molecular Orbitals (FMO) in Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and spatial distribution of these orbitals for this compound can reveal key insights into its reactivity.
Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. For this compound, the HOMO is expected to be a π-orbital associated with the electron-rich dimethyl-substituted benzene ring. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's susceptibility to attack by electrophiles. Electron-donating groups, like the two methyl groups, raise the energy of the HOMO, making the ring more nucleophilic and prone to electrophilic attack compared to unsubstituted benzene. youtube.com
Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. The LUMO's location points to the most electrophilic sites in the molecule. For this compound, the LUMO is likely to have significant contributions from the antibonding σ* orbital of the Carbon-Chlorine (C-Cl) bond on the ethyl side chain. youtube.com The energy of the LUMO (E_LUMO) relates to the electron affinity. A lower E_LUMO indicates a greater ability to accept electrons, suggesting the C-Cl bond is the likely site for nucleophilic attack or reductive cleavage.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Computational software can calculate these orbital energies and visualize their shapes.
| Orbital Property | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy due to electron-donating methyl groups, indicating susceptibility to electrophilic attack on the aromatic ring. youtube.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy localized around the C-Cl bond, indicating susceptibility to nucleophilic attack and reduction at this site. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Determines overall kinetic stability and reactivity. A smaller gap suggests higher reactivity. |
The locations of large lobes in the HOMO and LUMO correspond to the sites of negative and positive charge in resonance structures, respectively, providing a consistent picture of the molecule's reactive centers. youtube.com
Molecular Dynamics Simulations in Mechanistic Studies
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering unparalleled insight into reaction mechanisms, solvation effects, and interfacial phenomena that are difficult to probe experimentally. mdpi.comdiva-portal.org
Influence of Electric Double Layers (EDL) on Electro-Reduction Mechanisms
The electrochemical reduction of this compound, a process relevant for its environmental remediation, occurs at an electrode-solution interface. This interface is characterized by an Electric Double Layer (EDL), which consists of charged species from the electrolyte and oriented solvent molecules. acs.orgnih.gov The structure and composition of the EDL can profoundly influence reaction mechanisms and rates. acs.orgresearchgate.net
MD simulations are uniquely suited to study the complex and dynamic environment of the EDL. acs.org By simulating the behavior of the chlorinated aromatic molecule, solvent molecules (e.g., water), and electrolyte ions (e.g., Na+, Cl-) under an applied electric field, researchers can elucidate the electro-reduction mechanism. diva-portal.orgacs.org
Key insights from MD simulations would include:
Reactant Orientation and Concentration: Simulations can reveal how this compound approaches and orients itself at the electrode surface. The applied potential and the nature of the electrolyte ions can cause the reactant to either accumulate near the electrode or be repelled, directly affecting the reaction rate. acs.orgnih.gov For instance, a dense layer of cations in the EDL can hinder the approach of organic molecules to the electrode surface. researchgate.net
Solvation Shell Dynamics: The structure of the water molecules solvating the C-Cl bond can be perturbed by the strong electric field within the EDL. MD simulations can track changes in the solvation shell, which can either facilitate or impede the electron transfer process required for reductive cleavage of the C-Cl bond.
A computational study on benzyl (B1604629) halides, which are structurally related to the chloroethyl group, demonstrated that the accumulation of reactants in the EDL away from the electrode surface can decrease the reaction rate. acs.org MD simulations showed the formation of dense solvation layers that imposed diffusion limits on molecular transport between the EDL and the bulk solution. acs.org This highlights that the EDL is not a passive spectator but an active participant whose structure can control electrochemical reactivity. nih.gov
Applications of 2 1 Chloroethyl 1,4 Dimethylbenzene in Advanced Organic Synthesis
Utility as a Key Synthetic Intermediate and Building Block
As a reactive molecule, 2-(1-Chloroethyl)-1,4-dimethylbenzene is recognized primarily as a research chemical and an intermediate in the synthesis of more complex molecules. pharmaffiliates.com The presence of a benzylic chloride provides a site for nucleophilic substitution reactions, allowing for the facile introduction of the 2,5-dimethylphenylethyl moiety into a target structure. This reactivity is fundamental to its utility as a building block in creating a diverse range of organic compounds.
The structural motif of this compound is integral to the synthesis of certain pharmaceutical compounds. While direct applications of this specific isomer are noted by its classification as a pharmaceutical intermediate, a closely related isomer, 1-(1-chloroethyl)-2,3-dimethylbenzene, serves as a well-documented precursor in the synthesis of Medetomidine. pharmaffiliates.comresearchgate.netgoogle.com Medetomidine is a potent and selective α2-adrenergic receptor agonist used for its sedative and analgesic properties in veterinary medicine.
The synthesis involves the reaction of the chloroethyl-dimethylbenzene derivative with an imidazole-containing compound. For instance, patents describe the reaction of 1-(1-chloroethyl)-2,3-dimethylbenzene with N-trimethylsilylimidazole in the presence of a Lewis acid, such as titanium tetrachloride, to form the core structure of Medetomidine. researchgate.net This reaction highlights the role of the chloroethyl group as an effective electrophile for alkylating the imidazole ring, a key step in constructing the final active pharmaceutical ingredient.
| Precursor | Reagent | Product | Application |
| 1-(1-Chloroethyl)-2,3-dimethylbenzene | Imidazole / N-trimethylsilylimidazole | Medetomidine | α2-adrenergic agonist (sedative, analgesic) |
This table illustrates a key synthetic application of a close isomer of this compound, demonstrating the utility of this class of compounds in pharmaceutical manufacturing.
The broader class of chlorinated xylenes, such as 2-Chloro-1,4-dimethylbenzene, are generally utilized as intermediates in the manufacturing of agrochemicals. guidechem.com These compounds can serve as foundational structures for building more complex molecules with pesticidal, herbicidal, or fungicidal properties. The specific role of this compound in this sector is less detailed in publicly available scientific literature, but its reactive nature makes it a plausible candidate for the synthesis of novel agrochemical agents. The introduction of the dimethylphenyl group can influence the lipophilicity and biological activity of the final product.
Substituted aromatic compounds like this compound are fundamental building blocks for a range of specialty chemicals. The related compound, 2-Chloro-1,4-dimethylbenzene, is noted for its use as an intermediate in the production of dyes and other fine chemicals. guidechem.comlookchem.com The reactivity of the chloroethyl group in this compound allows for its incorporation into larger molecular frameworks, which could be utilized in the development of functional materials, polymers, or specialized solvents. However, specific, documented industrial-scale applications of this compound in the synthesis of such materials are not widely reported in current research.
Catalytic Applications of the Compound
While this compound is primarily known as a synthetic intermediate, the potential catalytic activities of such compounds are an area of academic interest. The following sections discuss theoretical or less-common catalytic roles.
A thorough review of available scientific literature does not provide evidence for the use of this compound as a metal hydrogenation catalyst. Typically, catalytic activity in hydrogenation reactions involves transition metal complexes with specific ligands. While the aromatic portion of the molecule could potentially be modified to act as a ligand, there are no documented instances of this compound being employed in this capacity.
There is no scientific literature to support the application of this compound as a catalyst for peroxide decomposition. The decomposition of peroxides is often catalyzed by metal ions or specific organocatalysts, a class to which this compound does not belong. Simple aromatic halogenated organic compounds are generally considered unreactive in this context. lookchem.com
Development of Stereoselective Syntheses Utilizing the Chiral Center
The chiral center in this compound, located at the carbon atom bearing the chlorine, presents a valuable opportunity for asymmetric synthesis. The strategic use of this stereocenter can direct the formation of new stereogenic centers in a predictable and controlled manner. Research in this area, however, remains nascent, with a notable absence of extensive studies detailing the direct application of this specific compound in stereoselective transformations.
The broader field of stereoselective reactions with chiral benzylic chlorides often involves nucleophilic substitution or coupling reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. These reactions are typically influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts or additives. However, without specific research on this compound, any discussion of its application in this context would be speculative.
Given the strict adherence to scientifically accurate and verifiable information, and the current lack of published research on this specific topic, a detailed exposition on the development of stereoselective syntheses utilizing the chiral center of this compound cannot be provided at this time. The scientific community has yet to publish research that would form the basis for a thorough and informative discussion as outlined in the requested section.
Spectroscopic and Analytical Methodologies in Characterizing 2 1 Chloroethyl 1,4 Dimethylbenzene and Its Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(1-Chloroethyl)-1,4-dimethylbenzene. Both ¹H NMR and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecule's connectivity.
In the ¹H NMR spectrum of this compound, the proton signals are expected in distinct regions corresponding to the aromatic, benzylic, and methyl protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between δ 7.0 and 7.3 ppm. The specific splitting pattern of these signals would be complex due to the asymmetric substitution pattern of the ring.
The proton of the chloroethyl group, being adjacent to an electron-withdrawing chlorine atom, is expected to resonate further downfield than a typical alkyl proton. This benzylic proton would likely appear as a quartet in the region of δ 5.1-5.3 ppm, split by the three protons of the adjacent methyl group. The methyl protons of the ethyl group would, in turn, appear as a doublet in the more upfield region of δ 1.8-2.0 ppm, split by the single benzylic proton.
The two methyl groups attached to the benzene ring are in different chemical environments. The methyl group at the 4-position is expected to have a chemical shift around δ 2.3 ppm, while the methyl group at the 1-position, being closer to the chloroethyl substituent, may experience a slightly different chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.3 | Multiplet |
| Benzylic-H (CH-Cl) | 5.1 - 5.3 | Quartet |
| Methyl-H (on ethyl group) | 1.8 - 2.0 | Doublet |
| Methyl-H (on benzene ring) | ~ 2.3 | Singlet |
In ¹³C NMR spectroscopy, the carbon atoms of this compound would also exhibit characteristic chemical shifts. The aromatic carbons would resonate in the typical range of δ 125-145 ppm. The carbon atom of the chloroethyl group bonded to the chlorine atom would be significantly deshielded, with an expected chemical shift in the range of δ 60-65 ppm. The methyl carbon of the ethyl group would appear at a much higher field, around δ 20-25 ppm. The two methyl carbons on the benzene ring would have distinct signals in the region of δ 19-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 125 - 145 |
| Benzylic-C (C-Cl) | 60 - 65 |
| Methyl-C (on ethyl group) | 20 - 25 |
| Methyl-C (on benzene ring) | 19 - 22 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Mechanism and Substance Identification.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for monitoring the progress of reactions involving this compound. The infrared spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups would be observed in the range of 2850-3000 cm⁻¹.
A key absorption band for this molecule is the C-Cl stretch of the chloroethyl group. Aliphatic C-Cl bonds typically absorb in the region of 600-800 cm⁻¹ materialsciencejournal.org. The exact position of this band can provide information about the conformation of the chloroethyl group.
The presence of the benzene ring will give rise to characteristic C=C stretching vibrations within the ring, typically appearing in the region of 1450-1600 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene ring would be observed in the fingerprint region, between 700 and 900 cm⁻¹, and the specific pattern of these bands can help confirm the substitution pattern on the aromatic ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₃Cl). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for alkylbenzenes is the benzylic cleavage, which in this case would involve the loss of a chlorine radical to form a stable secondary benzylic carbocation. This would result in a significant peak at m/z corresponding to the [M-Cl]⁺ fragment. Another likely fragmentation pathway is the loss of an ethyl radical, leading to a fragment ion corresponding to the chlorodimethylbenzene cation. Further fragmentation of the aromatic ring would also be observed.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₁₀H₁₃Cl]⁺ | 168.07 | Molecular Ion (M⁺) |
| [C₁₀H₁₃³⁷Cl]⁺ | 170.07 | Isotopic Peak (M+2) |
| [C₁₀H₁₃]⁺ | 133.10 | Loss of Cl radical |
| [C₈H₈Cl]⁺ | 139.03 | Loss of ethyl radical |
X-ray Crystallography for Solid-State Structural Determination.
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.
For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. It would require crystallization at low temperatures. If a suitable crystal can be obtained, X-ray crystallographic analysis would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule. The data would reveal the precise orientation of the chloroethyl group relative to the dimethyl-substituted benzene ring and would provide detailed information about intermolecular interactions in the crystal lattice. As of now, there is no publicly available crystal structure for this compound in crystallographic databases.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways for the Compound
The traditional synthesis of benzylic chlorides, including 2-(1-chloroethyl)-1,4-dimethylbenzene, often involves Friedel-Crafts alkylation or chlorination of benzylic alcohols using reagents that can be harsh and environmentally taxing. youtube.comresearchgate.net Future research is focused on developing greener, more sustainable alternatives that offer higher efficiency, selectivity, and safety.
Emerging trends in this area involve the move away from strong Lewis acids and hazardous chlorinating agents. One promising avenue is the use of photocatalysis. For instance, a combination of N-chlorosuccinimide (NCS) as a safe chlorine source and an acridinium-based photocatalyst can achieve benzylic C-H bond chlorination under visible light, representing a mild and scalable method. organic-chemistry.org Another approach involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) for the rapid and selective chlorination of benzylic alcohols under neutral conditions, which is compatible with acid-sensitive functional groups. organic-chemistry.org
Furthermore, solid-supported catalysts are gaining traction. Sodium ion-exchanged montmorillonite, a type of clay, can facilitate the efficient chlorination of benzylic alcohols using trimethylsilyl (B98337) chloride, where the catalyst can be easily recovered and reused. organic-chemistry.org Enzymatic conversions also present a green pathway, where benzylic alcohols could be processed by dehalogenases to substitute the hydroxyl group with a chlorine atom. researchgate.net These methods represent a significant step forward in aligning the synthesis of compounds like this compound with the principles of green chemistry. wjpmr.com
| Synthetic Method | Reagents/Catalyst | Key Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Friedel-Crafts | Acetaldehyde (B116499), HCl, Lewis Acid (e.g., AlCl₃) | Established methodology | Current likely industrial route, but with environmental drawbacks. |
| Photocatalytic Chlorination | N-chlorosuccinimide, Acr⁺-Mes photocatalyst | Mild conditions, visible light, safe chlorine source. organic-chemistry.org | High potential for sustainable synthesis from 2-(1-hydroxyethyl)-1,4-dimethylbenzene. |
| Neutral Condition Chlorination | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Rapid, selective, neutral pH, compatible with sensitive groups. organic-chemistry.org | Applicable for high-yield conversion of the corresponding alcohol. |
| Heterogeneous Catalysis | Trimethylsilyl chloride, Montmorillonite clay | Reusable catalyst, practical, efficient. organic-chemistry.org | Green alternative with simplified workup and catalyst recycling. |
| Enzymatic Conversion | Dehalogenase enzymes | High selectivity, aqueous conditions, biodegradable catalyst. researchgate.net | A frontier approach for ultimate sustainability, requiring specific enzyme discovery/engineering. |
Advanced Mechanistic Investigations via in situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The formation of this compound, likely via electrophilic aromatic substitution on p-xylene (B151628), and its subsequent reactions are prime candidates for investigation using advanced in situ spectroscopic techniques. youtube.com
Real-time monitoring using methods like FlowNMR (Nuclear Magnetic Resonance) and Raman spectroscopy allows chemists to observe the reaction as it happens, identifying transient intermediates and determining kinetic profiles without the need for quenching and sampling. youtube.comprocess-instruments-inc.com For the synthesis of this compound, in situ NMR could track the consumption of p-xylene and the appearance of the product, providing precise data on reaction rates and the formation of any isomeric byproducts. docbrown.infochegg.comdocbrown.info High-resolution NMR can distinguish between the different protons on the aromatic ring and the side chain, offering a detailed picture of the molecular environment. docbrown.infodocbrown.infochemicalbook.com
In situ Raman spectroscopy is another powerful tool, particularly for monitoring changes in vibrational modes associated with specific functional groups and the aromatic ring structure. process-instruments-inc.com By applying these techniques, researchers can gain unprecedented insights into the carbocation intermediates involved in the Friedel-Crafts chloroethylation of p-xylene and understand how catalyst choice and reaction parameters influence the regioselectivity and efficiency of the transformation.
| Spectroscopic Technique | Potential Insights for this compound | Hypothetical Data/Observation |
|---|---|---|
| in situ ¹H NMR | Real-time monitoring of reactant consumption and product formation; detection of isomeric byproducts. chegg.comdocbrown.info | Appearance of a characteristic quartet for the methine proton (CH-Cl) and a doublet for the methyl group on the ethyl chain. |
| in situ ¹³C NMR | Tracking changes in the carbon skeleton; confirming regiochemistry. | Shift in aromatic carbon signals upon substitution; appearance of new signals for the chloroethyl group. |
| in situ Raman Spectroscopy | Monitoring vibrational modes of reactants and products; studying catalyst-substrate interactions. process-instruments-inc.com | Decrease in intensity of p-xylene's characteristic peaks and emergence of new peaks corresponding to the C-Cl stretch and substituted aromatic ring. |
| Stopped-Flow Spectroscopy | Studying rapid kinetics and capturing data on short-lived intermediates in the initial moments of the reaction. | Detection of transient signals that could be assigned to a carbocation or a catalyst-reactant complex. |
Development of New Catalytic Systems Incorporating the Compound
While this compound is primarily viewed as a synthetic intermediate, an emerging area of research is the use of such benzylic halides as precursors to ligands for new catalytic systems. biosynth.com The field of organometallic chemistry continuously seeks novel ligands to tune the electronic and steric properties of metal centers, thereby enhancing catalytic activity, selectivity, and stability. beilstein-journals.org
Derivatives of this compound could be synthesized to act as ligands for various transition metals. For example, substitution of the chloride with a phosphine (B1218219), amine, or cyclopentadienyl (B1206354) moiety could yield new ligands. These ligands, featuring the bulky and electronically defined 2,5-dimethylphenyl group, could then be complexed with metals like palladium, nickel, scandium, or tungsten. acs.orgmit.eduacs.orgwikipedia.org Such catalytic systems could be explored for a range of transformations, including cross-coupling reactions, polymerization, and olefin metathesis. acs.orgwikipedia.org The specific substitution pattern of the ligand could enforce unique stereochemical control or influence the catalyst's stability and turnover number in these reactions.
| Potential Ligand Type Derived from the Compound | Metal Center | Potential Catalytic Application | Rationale for Exploration |
|---|---|---|---|
| Chiral Phosphine Ligand | Palladium, Rhodium, Ruthenium | Asymmetric Hydrogenation, Cross-Coupling | The chiral center of the parent compound can be retained to create a chiral phosphine for stereoselective synthesis. |
| Substituted Cyclopentadienyl (Cp) Ligand | Scandium, Titanium, Zirconium | Olefin Polymerization. acs.org | The bulky 2,5-dimethylphenylethyl group on the Cp ring can modify catalyst activity and polymer properties. |
| N-Heterocyclic Carbene (NHC) Precursor | Ruthenium, Palladium, Gold | Olefin Metathesis, C-H Activation | The benzylic group can be used to synthesize a new wingtip on an NHC ligand, tuning its steric and electronic properties. |
| Benzyl-type Ligand | Nickel, Tungsten | Heck-type Reactions, Alkyne Metathesis. mit.eduwikipedia.org | Direct use in organometallic complexes where the benzyl (B1604629) fragment itself is part of the catalytic cycle. |
Integrated Computational and Experimental Approaches for Reactivity Prediction and Design
The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. For this compound, integrated approaches can provide deep insights into its reactivity and guide the design of new synthetic applications. Density Functional Theory (DFT) is a particularly valuable tool for these investigations. nanobioletters.comresearchgate.net
Computational studies can model the compound's electronic structure, predict its behavior in nucleophilic substitution reactions (Sₙ1 vs. Sₙ2), and map its molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netquora.comucalgary.ca For example, DFT calculations can determine the relative stability of the benzylic carbocation that would be formed in an Sₙ1 reaction, which is stabilized by the adjacent aromatic ring. quora.com By comparing calculated activation energies for different reaction pathways, researchers can predict which products are likely to form under specific conditions. researchgate.net
This predictive power is invaluable. For instance, before attempting a complex synthesis, computational models can assess the feasibility of a key step involving this compound, saving significant time and resources. nih.gov Furthermore, these models can be used to design new derivatives with tailored reactivity by computationally screening the effects of different substituents on the aromatic ring. nih.gov
| Computational Method | Parameter/Property to Investigate | Predicted Insight for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Energy (Sₙ1/Sₙ2) | Predicts the preferred nucleophilic substitution pathway and reaction rate compared to other benzylic halides. researchgate.netucalgary.ca |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies the most electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule, guiding regioselectivity. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions | Quantifies the stabilization of the C-Cl bond and any carbocation intermediate by the aromatic ring and methyl groups. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Characterizes the nature of chemical bonds within the molecule, including the polarity and strength of the C-Cl bond. |
Applications in the Synthesis of Highly Complex Organic Molecules
The ultimate value of a chemical building block lies in its ability to facilitate the construction of complex, high-value molecules such as pharmaceuticals, agrochemicals, or advanced materials. guidechem.com The unique structure of this compound, with its reactive chloroethyl group and specific aromatic substitution pattern, makes it a valuable intermediate for accessing complex molecular architectures that might be difficult to synthesize by other means. biosynth.com
Benzylic halides are versatile precursors in a variety of bond-forming reactions. For example, they can be converted into highly functionalized benzylic zinc reagents, which are compatible with numerous functional groups and can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds with high precision. acs.org This methodology could be applied to this compound to couple it with complex aryl or vinyl halides, building the scaffold for new drug candidates or organic electronic materials.
The strategic placement of the methyl groups ortho and para to the chloroethyl group influences the steric environment and directs subsequent reactions on the aromatic ring, a feature that can be exploited in multi-step synthesis. youtube.comyoutube.comlumenlearning.comyoutube.com Future research will likely see the incorporation of the this compound moiety into the retrosynthetic analysis of novel, complex target molecules, where its specific stereoelectronic properties are required to achieve the desired outcome. youtube.comyoutube.comnih.gov
| Reaction Type | Potential Transformation | Example of Complex Molecule Class |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines, alcohols, thiols | Pharmaceuticals, Ligands |
| Organometallic Intermediate Formation (e.g., Grignard, Zinc) | Reaction with electrophiles (e.g., aldehydes, ketones, acyl chlorides). acs.org | Chiral Alcohols, Complex Ketones |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Formation of new C-C bonds with boronic acids or terminal alkynes. | Biaryls, Conjugated Systems for Materials Science |
| Friedel-Crafts Alkylation (using the compound as the alkylating agent) | Alkylation of other aromatic rings | Diarylalkanes, Polymer Precursors |
Q & A
Q. What analytical techniques are critical for purity assessment during synthesis?
- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) to separate and quantify byproducts (e.g., positional isomers or unreacted precursors) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 168.071 for [M+H]), while FT-IR identifies C-Cl stretching vibrations (~550–750 cm) .
Advanced Research Questions
Q. How do steric and electronic effects govern regioselectivity in the synthesis of this compound?
- Methodological Answer : The para-methyl groups in 1,4-dimethylbenzene direct electrophilic substitution to the ortho position due to steric hindrance and electron-donating effects. Catalysts like trifluoroethanol enhance polarization of chlorinating agents (e.g., Cl), favoring attack at the less hindered site . Computational modeling (e.g., Fukui indices) predicts reactive sites, validated by experimental regioselectivity studies .
Q. What mechanisms explain contradictory yields when using sulfuryl chloride vs. hypochlorite-based reagents?
- Methodological Answer : Sulfuryl chloride (SOCl) generates Cl via homolytic cleavage, favoring electrophilic pathways, while hypochlorite (e.g., Ca(OCl)) requires acidic conditions to produce Cl, which may lead to radical side reactions . Analyze reaction intermediates via EPR spectroscopy to detect radical species and adjust conditions (e.g., pH or solvent) to suppress competing pathways.
Q. How can computational chemistry predict thermodynamic stability and rotational barriers of the chloroethyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the energy landscape for chloroethyl group rotation. Barriers arise from steric clashes with adjacent methyl groups, which can be quantified via potential energy surface scans . Compare with experimental data from variable-temperature NMR to validate torsional dynamics.
Data Contradiction and Resolution
Q. Conflicting reports on byproduct formation: How to identify dominant reaction pathways?
- Methodological Answer : Divergent byproducts (e.g., dichlorinated derivatives or ring-opened products) may stem from reagent excess or prolonged reaction times. Use GC-MS to profile byproducts and kinetic studies (e.g., time-resolved FT-IR) to map reaction progression . Isotopic labeling (e.g., ) traces chlorine incorporation pathways, resolving ambiguities in competing mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
